molecular formula C17H17BrN2O2 B11104515 4-Bromo-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide

4-Bromo-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide

Cat. No.: B11104515
M. Wt: 361.2 g/mol
InChI Key: JJMDCCGHIGAJOQ-YBFXNURJSA-N
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Description

4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom, a propan-2-yloxy group, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide typically involves the condensation of 4-bromobenzohydrazide with 4-(propan-2-yloxy)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N’-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]benzohydrazide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds .

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

4-bromo-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C17H17BrN2O2/c1-12(2)22-16-9-3-13(4-10-16)11-19-20-17(21)14-5-7-15(18)8-6-14/h3-12H,1-2H3,(H,20,21)/b19-11+

InChI Key

JJMDCCGHIGAJOQ-YBFXNURJSA-N

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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